2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
Overview
Description
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide is 353.14878949 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chloroacetamide Derivatives and Fatty Acid Synthesis
Chloroacetamide derivatives, such as alachlor and metazachlor, which share structural similarities with the given compound, have been studied for their inhibition of fatty acid synthesis in green algae like Scenedesmus Acutus. These compounds are primarily used as herbicides to control weeds in various crops, indicating their potential biochemical applications in understanding plant physiology and development of agricultural chemicals (Weisshaar & Böger, 1989).
Radioligand Development for PET Imaging
2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, a group of compounds related to the one , have been reported as selective ligands for the translocator protein (18 kDa). These compounds, such as DPA-714, have been synthesized with fluorine atoms in their structures, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application is crucial for neurological research and the study of diseases like Alzheimer's (Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and studied for their ability to form coordination complexes with metals like Co(II) and Cu(II). These complexes have been characterized and analyzed for their antioxidant activity, showcasing the potential of such compounds in medicinal chemistry and as potential therapeutic agents due to their significant antioxidant properties (Chkirate et al., 2019).
Anticancer Activity
Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested for their anticancer activity. By attaching different aryloxy groups to the pyrimidine ring, researchers have been able to evaluate the compounds against 60 cancer cell lines, with some showing appreciable cancer cell growth inhibition. This indicates the potential use of such compounds in developing new anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Activity
Research into new heterocycles incorporating antipyrine moiety, based on compounds like 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has led to the synthesis of compounds with significant antimicrobial properties. This research opens avenues for developing novel antimicrobial agents, addressing the growing concern over antibiotic resistance (Bondock et al., 2008).
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-12-9-13(2)23(20-12)16-7-8-18(25)22(21-16)11-17(24)19-14-5-4-6-15(10-14)26-3/h4-10H,11H2,1-3H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPBNDOFPPAKHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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